An In-depth Technical Guide to the Physicochemical Characterization of N-Alkyl-2-Arylpropan-1-amines
An In-depth Technical Guide to the Physicochemical Characterization of N-Alkyl-2-Arylpropan-1-amines
Introduction to N-ethyl-N-methylpropan-1-amine
N-ethyl-N-methylpropan-1-amine is a tertiary amine, a class of organic compounds derived from ammonia by the replacement of all three hydrogen atoms with organic groups.[1] Tertiary amines are of significant interest in medicinal chemistry and materials science due to their unique properties and reactivity. Accurate characterization of their physicochemical properties is paramount for any research or development application.
Physicochemical and Spectroscopic Data
The fundamental physicochemical properties of N-ethyl-N-methylpropan-1-amine are summarized in the table below. This data is essential for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C6H15N | [2] |
| Molecular Weight | 101.19 g/mol | [2] |
| IUPAC Name | N-ethyl-N-methylpropan-1-amine | [2] |
| Synonyms | Ethylmethylpropylamine, Methylethylpropylamine | [3] |
| CAS Number | 4458-32-6 | [2] |
| InChIKey | SMBYUOXUISCLCF-UHFFFAOYSA-N | [3] |
| SMILES | CCCN(C)CC | [3] |
Experimental Protocols for Characterization
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of a synthesized or procured batch of a tertiary amine should be the first parameter to be determined. HPLC is a robust technique for this purpose. Due to the basic nature of amines, they can exhibit poor peak shape on standard silica-based columns. A mixed-mode chromatography approach or the use of specific columns designed for amine analysis is recommended.[4][5]
Protocol for HPLC Analysis of Tertiary Amines:
-
Column Selection: A mixed-mode column such as Primesep 200, or a C18 column specifically end-capped for basic compounds, is recommended to minimize peak tailing.[4][5]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Rationale: The ion-pairing agent (TFA) helps to improve the peak shape of the basic amine.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-80% B (linear gradient)
-
15-17 min: 80% B (isocratic)
-
17-18 min: 80-10% B (linear gradient)
-
18-25 min: 10% B (isocratic - re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).[4] For LC-MS applications, a volatile buffer like ammonium formate should be used instead of TFA.[4]
-
Sample Preparation: Dissolve the amine in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 1 mg/mL.
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile amines. Derivatization is often employed to improve the chromatographic behavior and mass spectral characteristics of the amines.[6]
Protocol for GC-MS Analysis of Tertiary Amines:
-
Derivatization (Optional but Recommended):
-
To a solution of the amine in an aprotic solvent (e.g., dichloromethane), add a derivatizing agent such as pentafluoropropionic anhydride (PFPA) or benzenesulfonyl chloride.[6][7]
-
Incubate the reaction mixture at 60-70°C for 30 minutes.
-
Rationale: Derivatization increases the volatility and thermal stability of the amine, leading to better peak shapes and fragmentation patterns in the mass spectrometer.
-
-
GC-MS Parameters:
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 240°C at 10°C/min.
-
Ramp to 290°C at 25°C/min, hold for 10 min.[6]
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: The identity of the compound is confirmed by matching the retention time and the mass spectrum with a reference standard. Quantification can be achieved by creating a calibration curve using a series of standards of known concentrations.
Safety and Handling
Tertiary amines can be hazardous and should be handled with appropriate safety precautions. While specific data for the requested compound is unavailable, related compounds are known to be flammable and can cause skin and eye irritation.
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This guide provides a framework for the physicochemical characterization of N-ethyl-N-methylpropan-1-amine as a representative tertiary amine. The experimental protocols for HPLC and GC-MS are robust and can be adapted for the analysis of a wide range of related compounds, including the initially requested N-Ethyl-N-methyl-2-(3-methylphenyl)propan-1-amine. It is crucial for researchers to perform these characterizations to ensure the identity, purity, and properties of their compounds before use in further studies.
References
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SIELC. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC Technologies. [Link]
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PubChem. (n.d.). N-ethyl-2-methyl-3-phenylpropan-1-amine. National Center for Biotechnology Information. [Link]
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Chemsrc. (2025). N-ethyl-2-methylpropan-1-amine | CAS#:13205-60-2. Chemsrc. [Link]
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Li, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 330-338. [Link]
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PubChem. (n.d.). N-ethyl-3-methyl-2-propylpentan-1-amine. National Center for Biotechnology Information. [Link]
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Kéki, S., et al. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America, 40(4), 174-180. [Link]
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Jian, W., et al. (2010). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. Journal of the American Society for Mass Spectrometry, 21(3), 462-475. [Link]
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NIST. (n.d.). 2-propanamine, N-ethyl-N-methyl-. NIST Chemistry WebBook. [Link]
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Cheméo. (n.d.). Chemical Properties of Propanamide, N-ethyl-N-(3-methylphenyl)-3-phenyl-. Cheméo. [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N-ethyl-N-methyl- (CAS 4458-32-6). Cheméo. [Link]
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SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. [Link]
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ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. ResearchGate. [Link]
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Allen. (n.d.). N-ethyl-N-methylpropan-1-amine is. Allen. [Link]
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Chemsrc. (2025). N-ethyl-N-methylpropan-1-amine | CAS#:4458-32-6. Chemsrc. [Link]
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OMCL. (n.d.). Nitrosamines by GC-MS/MS. OMCL. [Link]
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MDPI. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules, 28(2), 809. [Link]
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NIST. (n.d.). 1-Propanamine, N-ethyl-N-methyl-. NIST Chemistry WebBook. [Link]
-
PubChemLite. (2025). Propanamide, n-ethyl-n-(3-methylphenyl)- (C12H17NO). PubChemLite. [Link]
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